1-[4-Bromo-2-(difluoromethyl)phenyl]tetrazole
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Overview
Description
1-[4-Bromo-2-(difluoromethyl)phenyl]tetrazole is a chemical compound that features a tetrazole ring substituted with a bromine atom and a difluoromethyl group on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-(difluoromethyl)phenyl with bromine in the presence of a suitable catalyst . The tetrazole ring can then be formed through cyclization reactions involving azide compounds.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and difluoromethylation reactions, followed by the cyclization to form the tetrazole ring. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[4-Bromo-2-(difluoromethyl)phenyl]tetrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the bromine or other substituents.
Cyclization Reactions: The tetrazole ring can be involved in further cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted tetrazoles, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
1-[4-Bromo-2-(difluoromethyl)phenyl]tetrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[4-Bromo-2-(difluoromethyl)phenyl]tetrazole involves its interaction with specific molecular targets. The bromine and difluoromethyl groups can participate in various chemical interactions, such as hydrogen bonding and van der Waals forces, influencing the compound’s reactivity and binding affinity. The tetrazole ring can also interact with biological targets, potentially affecting enzyme activity or receptor binding.
Comparison with Similar Compounds
1-Bromo-2,4-difluorobenzene: This compound shares the bromine and difluoromethyl groups but lacks the tetrazole ring.
4-Bromo-2-(difluoromethyl)pyridine: Similar in structure but with a pyridine ring instead of a phenyl ring.
1,4-Dibromo-2-fluorobenzene: Contains two bromine atoms and one fluorine atom, differing in the substitution pattern.
Uniqueness: 1-[4-Bromo-2-(difluoromethyl)phenyl]tetrazole is unique due to the presence of both the bromine and difluoromethyl groups on the phenyl ring, combined with the tetrazole ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-[4-bromo-2-(difluoromethyl)phenyl]tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2N4/c9-5-1-2-7(6(3-5)8(10)11)15-4-12-13-14-15/h1-4,8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDGLWPESNIRAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)F)N2C=NN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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